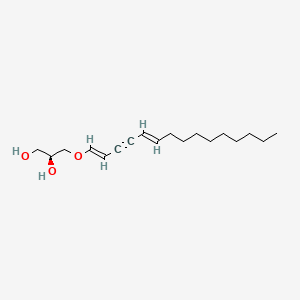
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone, also known as 2-CPCP-d4, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the parent compound 2-cyano-1-(3-pyridinyl)-1-ethanone (2-CPE), and is used as a tracer molecule to study the structure, dynamics, and thermodynamics of biological systems. 2-CPCP-d4 has been used in a variety of fields, including biochemistry, pharmacology, and drug discovery.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone involves the reaction of 3-chlorobenzaldehyde with malononitrile followed by a Knoevenagel condensation with 3-pyridinecarboxaldehyde-d4 to form the desired product.
Starting Materials
3-chlorobenzaldehyde, malononitrile, 3-pyridinecarboxaldehyde-d4
Reaction
Step 1: 3-chlorobenzaldehyde is reacted with malononitrile in the presence of a base such as potassium carbonate in ethanol to form 2-(3-chlorophenyl)-2-cyano-3-oxobutanenitrile., Step 2: 3-pyridinecarboxaldehyde-d4 is added to the reaction mixture and the Knoevenagel condensation is carried out in the presence of a base such as piperidine in ethanol to form the desired product, 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone.
科学研究应用
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has been used in a variety of scientific research applications. It has been used as a tracer molecule to study the structure, dynamics, and thermodynamics of biological systems. It has also been used to study the binding of drugs to their target proteins, as well as the binding of small molecules to G-protein coupled receptors. In addition, 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has been used in the study of enzyme kinetics and protein-protein interactions.
作用机制
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone acts as a tracer molecule to study the structure, dynamics, and thermodynamics of biological systems. It is used to study the binding of drugs to their target proteins, as well as the binding of small molecules to G-protein coupled receptors. It is also used to study enzyme kinetics and protein-protein interactions.
生化和生理效应
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has been shown to have no significant biochemical or physiological effects. It is not metabolized by the body and is rapidly excreted in the urine.
实验室实验的优点和局限性
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has several advantages for use in laboratory experiments. It is non-toxic and non-metabolizable, making it safe to use in experiments. In addition, it is relatively inexpensive and has a long shelf life. However, it is not suitable for use in experiments involving live cells, as it is rapidly excreted in the urine.
未来方向
There are several potential future directions for the use of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone in scientific research. It could be used to study the binding of drugs to their target proteins, as well as the binding of small molecules to G-protein coupled receptors. It could also be used to study enzyme kinetics and protein-protein interactions. In addition, it could be used to study the structure, dynamics, and thermodynamics of biological systems. Finally, it could be used in the development of new drugs and drug delivery systems.
属性
IUPAC Name |
2-(3-chlorophenyl)-3-oxo-3-(2,4,5,6-tetradeuteriopyridin-3-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H/i2D,4D,6D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCUVXMEZYNGKA-IYPKRFHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C(C#N)C2=CC(=CC=C2)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

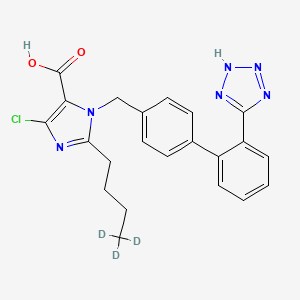

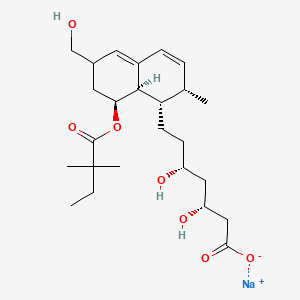
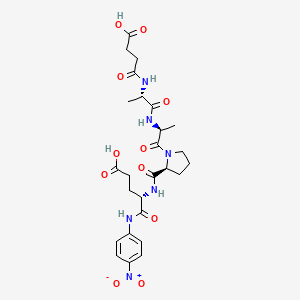
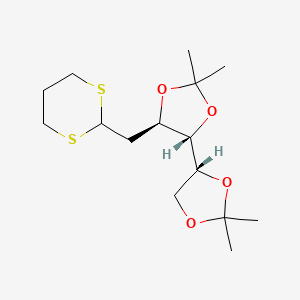
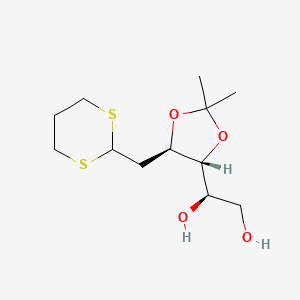
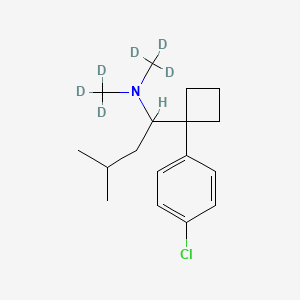
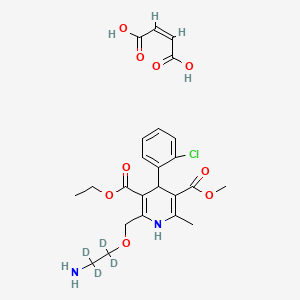
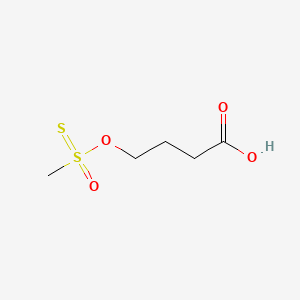
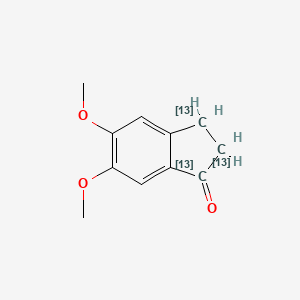
![3,4-Dimethoxy[7-13C]-benzyl Alcohol](/img/structure/B562362.png)
![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)
